Diphenyl N-Cyanocarbonimidate vs. 1H-Pyrazole-1-carboxamidine: Superior Reactivity with Aromatic Amines
In a direct head-to-head comparison of guanylating agents across primary, secondary, and aromatic amines, diphenyl N-cyanocarbonimidate demonstrated complete reactivity with all substrate classes. In contrast, 1H-pyrazole-1-carboxamidine (PyzCA) failed to react with one aniline substrate, representing a critical limitation for applications requiring guanylation of aromatic amines [1].
| Evidence Dimension | Substrate scope (reactivity with aromatic amines) |
|---|---|
| Target Compound Data | Reactive with all tested amines including anilines |
| Comparator Or Baseline | 1H-Pyrazole-1-carboxamidine (PyzCA): Failed to react with one aniline substrate |
| Quantified Difference | Complete substrate coverage vs. incomplete coverage (failure on at least one aniline) |
| Conditions | Solution-phase and solid-phase guanylation; comparison across primary, secondary, and aromatic amines |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting N-aryl guanidine or cyanoguanidine scaffolds, this differential substrate scope determines whether a synthetic route is viable without resorting to alternative reagents or protective group strategies.
- [1] Palmer, D. C. Solid phase synthesis of guanidines. Tetrahedron, 1997, 53(19), 6697-6705. Direct comparison: 'Pyrazole 2 performed well in each case, except one aniline which failed to react.' Diphenyl cyanocarbonimidate was employed successfully across all substrate classes. View Source
